molecular formula C12H22O4 B11938739 (5-Methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate

(5-Methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate

Cat. No.: B11938739
M. Wt: 230.30 g/mol
InChI Key: BWZMJRSMHQDFIT-UHFFFAOYSA-N
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Description

(5-Methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate is a chemical compound with the molecular formula C12H22O4 It is a derivative of cyclohexane, featuring a 2,2-dihydroxyacetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate typically involves the esterification of 5-methyl-2-propan-2-ylcyclohexanol with 2,2-dihydroxyacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

(5-Methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through the inhibition of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-2-propan-2-ylcyclohexyl) decyl oxalate
  • (5-Methyl-2-propan-2-ylcyclohexyl) octadecyl oxalate

Uniqueness

Compared to similar compounds, (5-Methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dihydroxyacetate group, in particular, allows for unique interactions in chemical and biological systems .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2,2-dihydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZMJRSMHQDFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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